4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine
Overview
Description
“4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine” is a chemical compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Scientific Research Applications
Potency Improvement in PARP-1 Inhibitors
The 4-phenyl-1,2,3,6-tetrahydropyridine fragment, closely related to 4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine, has been identified as a significant component in enhancing the inhibitory potency against poly(ADP-ribose) polymerase-1 (PARP-1). Various analogues incorporating this fragment have shown high potency as PARP-1 inhibitors, suggesting its potential in developing effective therapies in this domain (Ishida et al., 2005).
Tetrahydropyridine in Pharmacology
The tetrahydropyridine (THP) moiety, a key part of many biologically active systems, has been extensively researched for its synthesis and pharmacological properties. This research has led to the design of several promising drug candidates, with many undergoing clinical studies. The exploration of THP derivatives' pharmacological characteristics provides a foundation for future drug development (Mateeva et al., 2005).
Parkinson's Disease Research
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), closely related to this compound, has been extensively used as a neurotoxin model for Parkinson's Disease (PD) research. Its impact on mitochondria plays a crucial role in its neurotoxicity, making it an important tool for understanding PD pathology and developing potential treatments (Przedborski et al., 2004).
Oxidation Reactions and Synthesis
Research on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a derivative of tetrahydropyridine, has explored its oxidation reactions. This includes studies on the synthesis, structure, and oxidative conversions of its compounds, contributing valuable knowledge to the field of organic chemistry and pharmacology (Soldatenkov et al., 2003).
Anticancer Research
Functionalized tetrahydropyridine (THP) ring systems are being explored for their anti-cancer activities. The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents represent a significant advancement in the search for new cancer therapies (Redda et al., 2007).
Safety and Hazards
The safety data sheet for a related compound, “4-Chloro-3-(trifluoromethyl)phenyl isocyanate”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .
Future Directions
Trifluoromethylpyridines, a related group of compounds, are expected to find many novel applications in the future due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N/c13-12(14,15)11-3-1-2-10(8-11)9-4-6-16-7-5-9/h1-4,8,16H,5-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYKRMQORZOMNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456235 | |
Record name | 4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65040-68-8 | |
Record name | 4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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